7-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid
CAS No.:
Cat. No.: VC13500850
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12) |
| Standard InChI Key | FKYIKLBPEAGWMA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OCC2C(=O)O |
| Canonical SMILES | COC1=CC=CC2=C1OCC2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₀O₄, with a molar mass of 194.18 g/mol . Its IUPAC name, 7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, reflects the bicyclic benzofuran core, where the dihydro designation indicates partial saturation of the furan ring. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups are critical to its electronic and steric properties, influencing both reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1503378-02-6 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Purity | ≥95% |
| InChI Key | FKYIKLBPEAGWMA-UHFFFAOYSA-N |
| Solubility | Soluble in polar organic solvents (e.g., DMF, ethyl acetate) |
The InChI string (InChI=1S/C10H10O4/c1-13-8-4-2-3-6-7(10(11)12)5-14-9(6)8/h2-4,7H,5H2,1H3,(H,11,12)) encodes the connectivity and stereochemistry, confirming the cis fusion of the dihydrofuran and benzene rings .
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic studies provide further structural validation. For instance, ¹H NMR (DMSO-d₆) exhibits signals at δ 9.54 (s, 1H, carboxylic acid), δ 7.56 (d, 1H, aromatic), δ 4.63 (t, 2H, furan CH₂), and δ 3.75 (s, 3H, methoxy) . MS (ESI) shows a molecular ion peak at m/z 236.1 ([M+H]⁺), corroborating the molecular weight .
Synthesis and Manufacturing
Patent-Based Methodologies
A 2012 Chinese patent (CN102942542A) outlines a multi-step synthesis starting from substituted benzoic acid derivatives . The route employs ruthenium trichloride/sodium periodate as a catalytic system for oxidative cyclization, achieving a 70% yield in key steps:
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Oxidation of Allyl Precursors:
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Chlorination and Cyclization:
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Hydrolysis to Carboxylic Acid:
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | RuCl₃·H₂O, NaIO₄, 20–30°C | 70% |
| Chlorination | NCS, DMF, 70°C | 70% |
| Hydrolysis | NaOH, MeOH, reflux | 89% |
This method emphasizes operational simplicity and scalability, addressing prior limitations in low-yielding routes .
Applications in Pharmaceutical Development
Role in Prucalopride Synthesis
The compound is a pivotal intermediate in producing prucalopride succinate, a serotonin 5-HT₄ receptor agonist used for chronic constipation . Its dihydrobenzofuran scaffold mimics endogenous serotonin, enabling selective receptor binding. The methoxy and carboxylic acid groups enhance pharmacokinetic properties by modulating solubility and metabolic stability .
Material Science and Industrial Applications
Polymer Modification
The rigid benzofuran core enhances thermal stability in polymers. Incorporating the compound into polyesters or polyamides improves mechanical strength (e.g., tensile modulus ↑15%) while maintaining biodegradability .
Environmental Applications
Ongoing research explores its use in bio-based plastics, leveraging the carboxylic acid group for cross-linking with natural polymers like cellulose . Such materials exhibit 40% faster degradation in compost compared to petroleum-derived analogs .
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